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molecular formula C17H22N4O4 B8629944 Tert-butyl 3-[(3-nitroquinolin-4-yl)amino]propylcarbamate

Tert-butyl 3-[(3-nitroquinolin-4-yl)amino]propylcarbamate

Cat. No. B8629944
M. Wt: 346.4 g/mol
InChI Key: RFESLSWAOOVMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436178B2

Procedure details

The product from step (ii) (12 g) was dissolved in dry THF (250 mL), 1% Pt/C catalyst (3 g) was added and the reaction mixture hydrogenated (H2 pressure: 3 bar) for 72 h at rt. The product was filtered through a glass fibre filter paper and purified via neutral Aluminum oxide column eluting with 4% MeOH in DCM and further purified via RPHPLC to give subtitle compound, yield 1.3 g.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:25])[NH:7][CH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=[CH:14][C:13]=1[N+:22]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>C1COCC1.[Pt]>[C:1]([O:5][C:6](=[O:25])[NH:7][CH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:15]=[CH:14][C:13]=1[NH2:22])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCNC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-])=O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered through a glass fibre
FILTRATION
Type
FILTRATION
Details
filter paper
CUSTOM
Type
CUSTOM
Details
purified via neutral Aluminum oxide column
WASH
Type
WASH
Details
eluting with 4% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
further purified via RPHPLC

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCNC1=C(C=NC2=CC=CC=C12)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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